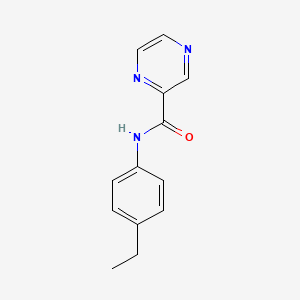

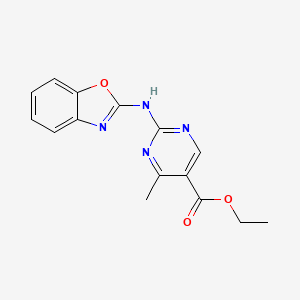

N-(4-ethylphenyl)-2-pyrazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethylphenyl)-2-pyrazinecarboxamide, also known as EPAC, is a chemical compound that belongs to the class of pyrazinecarboxamides. It has been extensively studied due to its potential applications in the field of medicinal chemistry. EPAC has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties.

Aplicaciones Científicas De Investigación

Antitubercular Activity

N-(4-ethylphenyl)pyrazine-2-carboxamide and its analogs have been investigated for their antitubercular properties. Pyrazinamide (PZA) is a crucial first-line drug for tuberculosis treatment, and its analogs are of interest in organic synthesis. Researchers have successfully synthesized a series of pyrazinamide analogs using the Yamaguchi reaction. Notably, N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared with an 81% yield using this method. Additionally, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide exhibited the best activity against Mycobacterium tuberculosis H37Rv, with MIC values below 6.25 μg/mL .

Mecanismo De Acción

Target of Action

N-(4-ethylphenyl)pyrazine-2-carboxamide, also known as N-(4-ethylphenyl)-2-pyrazinecarboxamide, is primarily targeted against Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its target through hydrogen bonding and π-cation interaction . It has been found to have lower binding energy than pyrazinamide, a related compound, indicating a stronger interaction with the target . This interaction disrupts the normal functioning of the bacterium, leading to its inhibition .

Biochemical Pathways

It is known that the compound interferes with the synthesis of new fatty acids in the bacterium . Fatty acids are essential for the growth and replication of the bacterium, so this interference inhibits its proliferation .

Pharmacokinetics

The compound’s strong interaction with its target suggests that it may have good bioavailability .

Result of Action

The primary result of the action of N-(4-ethylphenyl)pyrazine-2-carboxamide is the inhibition of Mycobacterium tuberculosis H37Rv . By disrupting fatty acid synthesis, the compound prevents the bacterium from growing and replicating, effectively controlling the spread of tuberculosis .

Action Environment

The action of N-(4-ethylphenyl)pyrazine-2-carboxamide is influenced by environmental factors such as pH . The compound is active only at a slightly acidic pH, which is the environment within the phagosomes where Mycobacterium tuberculosis resides . This specificity helps to target the bacterium while minimizing effects on other cells.

Propiedades

IUPAC Name |

N-(4-ethylphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-10-3-5-11(6-4-10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAABJMRUUQSQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329795 |

Source

|

| Record name | N-(4-ethylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-ethylphenyl)pyrazine-2-carboxamide | |

CAS RN |

424818-79-1 |

Source

|

| Record name | N-(4-ethylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)

![N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5719544.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)

![3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5719596.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)

![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)

![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)

![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)

![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)